molecular formula C17H20N2OS B2953076 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea CAS No. 338963-09-0

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea

Cat. No. B2953076
CAS RN: 338963-09-0
M. Wt: 300.42
InChI Key: FOUNITCIJWKJJL-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea, also known as PTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTT is a thiourea derivative that possesses several unique properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

Scientific Research Applications

Enantioselective Synthesis

Thioureas, including structures similar to 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea, are pivotal in catalyzing enantioselective synthesis. For example, chiral thioureas catalyze the highly enantioselective hydrophosphonylation of N-benzyl imines, providing practical access to enantiomerically enriched alpha-amino phosphonic acids. These compounds have broad applications in medicinal chemistry due to their chirality and functionality, underscoring their utility in synthesizing biologically active molecules (Joly & Jacobsen, 2004).

Sensor Development

A notable application of thiourea derivatives is in the development of chemical sensors. For instance, a derivative demonstrated significant fluorescence enhancement in the presence of aluminum ions over other competitive metal ions, showcasing its potential as a fluorescent sensor for detecting specific metal ions in environmental and biological samples (Wang et al., 2016).

Photoluminescence Studies

Photoluminescence properties of thiourea compounds are of great interest in materials science. One study highlighted the use of 1-(2-Hydroxyphenyl)thiourea for the determination of chromium(VI) due to its fluorescence quenching ability, indicating its application in environmental monitoring and analysis (Sunil & Rao, 2015).

Crystal Structure Analysis

The crystal structure of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea itself has been determined, providing insights into its molecular geometry and interactions. Such structural analyses are fundamental in drug design, allowing for the exploration of potential binding interactions with biological targets (Wang et al., 2008).

Corrosion Inhibition

Thiourea derivatives are investigated for their corrosion inhibition properties. Studies on Schiff base compounds containing thiourea moieties have shown significant inhibitive effects on mild steel corrosion, suggesting applications in protecting industrial materials (Leçe et al., 2008).

Molecular Docking and Biological Activities

Research on thiourea derivatives extends into biochemistry, where their interactions with DNA and potential biological activities are explored. Molecular docking studies of certain thiourea compounds have revealed binding affinities to DNA, suggesting their role in developing novel therapeutic agents (Mushtaque et al., 2016).

properties

IUPAC Name

1-(1-hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-7-9-15(10-8-13)18-17(21)19-16(12-20)11-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUNITCIJWKJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea

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